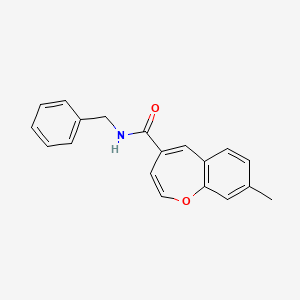
N'-(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide is an organic compound characterized by the presence of both methoxy and nitro functional groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide typically involves the reaction of 3-methoxyaniline with 2-methyl-5-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
N'-(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of N1-(3-hydroxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide.
Reduction: Formation of N1-(3-methoxyphenyl)-N2-(2-methyl-5-aminophenyl)oxalamide.
Substitution: Formation of halogenated derivatives depending on the substituent introduced.
科学的研究の応用
N'-(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N'-(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and nitro groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
- N1-(3-methoxyphenyl)-N2-(2-methylphenyl)oxalamide
- N1-(3-methoxyphenyl)-N2-(5-nitrophenyl)oxalamide
- N1-(3-hydroxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
Uniqueness
N'-(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide is unique due to the specific combination of methoxy and nitro groups on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
N-(3-methoxyphenyl)-N'-(2-methyl-5-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-10-6-7-12(19(22)23)9-14(10)18-16(21)15(20)17-11-4-3-5-13(8-11)24-2/h3-9H,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGOKPQYLNKQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(furan-2-yl)methyl]-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2830617.png)
![3-Methyl-7-[(2-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2830618.png)
![1-((3-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2830619.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2830620.png)

![5,9-Diazaspiro[3.6]decan-10-one](/img/structure/B2830623.png)





![3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2830635.png)
![ethyl (E)-3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate](/img/structure/B2830637.png)
![5-[2-(4-chlorophenyl)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2830639.png)
